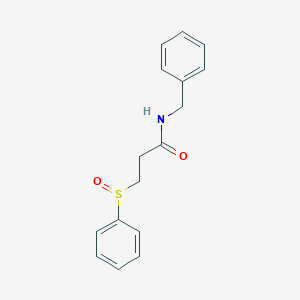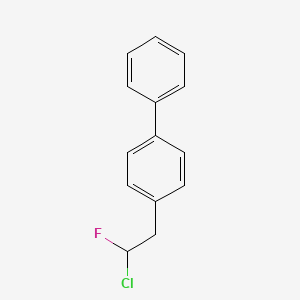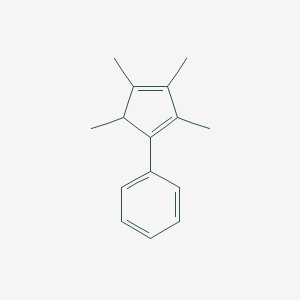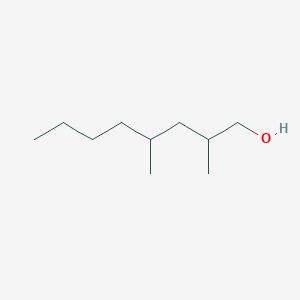
Copper(2+) iron(2+) hydroxide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of copper, iron, and hydroxide ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(2+) iron(2+) hydroxide can be synthesized through the reaction of copper(II) salts and iron(II) salts with a strong base such as sodium hydroxide. The reaction typically involves mixing aqueous solutions of copper(II) sulfate and iron(II) sulfate with sodium hydroxide, resulting in the precipitation of copper(2+) iron(2+) hydroxide.
Industrial Production Methods
Industrial production of copper(2+) iron(2+) hydroxide may involve large-scale precipitation reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and iron ions change their oxidation states.
Substitution Reactions: Hydroxide ions in the compound can be substituted by other anions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(II) ions to iron(III) ions.
Reducing Agents: Sodium borohydride can reduce copper(II) ions to copper(I) ions.
Acids and Bases: Strong acids like hydrochloric acid can dissolve the compound, while strong bases like sodium hydroxide can precipitate it.
Major Products Formed
Oxidation: Oxidation of iron(II) ions results in iron(III) hydroxide.
Reduction: Reduction of copper(II) ions results in copper(I) hydroxide or metallic copper.
Wissenschaftliche Forschungsanwendungen
Copper(2+) iron(2+) hydroxide has several scientific research applications:
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Material Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is studied for its ability to remove heavy metals and other contaminants from water.
Wirkmechanismus
The mechanism by which copper(2+) iron(2+) hydroxide exerts its effects involves the interaction of copper and iron ions with molecular targets. For example, in catalysis, the compound can facilitate electron transfer reactions. In antimicrobial applications, the release of copper and iron ions can disrupt microbial cell membranes and interfere with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) hydroxide: Cu(OH)₂, known for its use as a fungicide and pigment.
Iron(II) hydroxide: Fe(OH)₂, used in water treatment and as a precursor to other iron compounds.
Copper(II) iron(III) oxide: CuFe₂O₄, a mixed metal oxide with magnetic properties.
Uniqueness
Copper(2+) iron(2+) hydroxide is unique due to its specific combination of copper and iron ions, which imparts distinct chemical and physical properties
Eigenschaften
| 116845-61-5 | |
Molekularformel |
CuFeH4O4 |
Molekulargewicht |
187.42 g/mol |
IUPAC-Name |
copper;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
QQCPOMLEZBZOHN-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


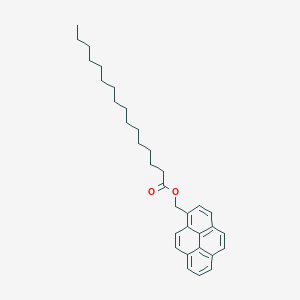
oxophosphanium](/img/structure/B14287657.png)
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
